N'-{(E)-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound that features a combination of methoxy, prop-2-en-1-yloxy, nitrophenyl, and acetohydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Methoxy-Prop-2-en-1-yloxy Benzaldehyde: This step involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with prop-2-en-1-ol in the presence of an acid catalyst to form the desired aldehyde.
Condensation Reaction: The methoxy-prop-2-en-1-yloxy benzaldehyde is then reacted with 2-{[(4-nitrophenyl)methyl]sulfanyl}acetohydrazide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and prop-2-en-1-yloxy groups.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The major product would be the corresponding amine.
Substitution: Depending on the substituent introduced, various substituted aromatic compounds can be formed.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound could be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE
- N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE
Uniqueness
The uniqueness of N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C20H21N3O5S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]-2-[(4-nitrophenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C20H21N3O5S/c1-3-10-28-18-9-6-16(11-19(18)27-2)12-21-22-20(24)14-29-13-15-4-7-17(8-5-15)23(25)26/h3-9,11-12H,1,10,13-14H2,2H3,(H,22,24)/b21-12+ |
InChI Key |
HDVNQYCEWZCPLU-CIAFOILYSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])OCC=C |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])OCC=C |
Origin of Product |
United States |
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